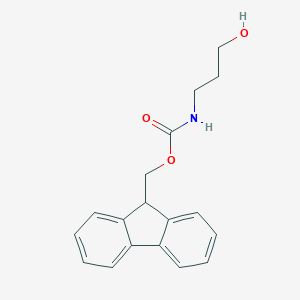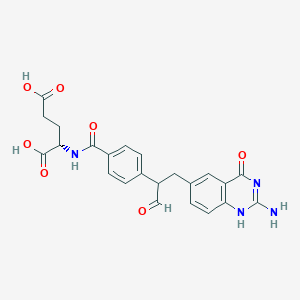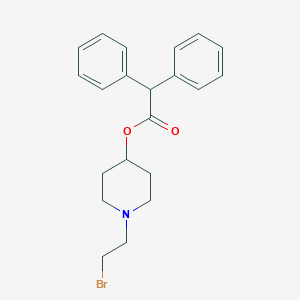
Flomoxef
概要
説明
作用機序
フロモキセフは、細菌の細胞壁合成に不可欠なペニシリン結合タンパク質に結合することにより、その効果を発揮します . この結合は、ペプチドグリカン合成のトランスペプチダーゼステップを防ぎ、細胞壁生合成を阻害し、最終的に細菌の細胞死を引き起こします . フロモキセフは、他のβ-ラクタム系抗生物質を分解する拡張スペクトルβ-ラクタマーゼを産生する細菌に対して特に有効です .
類似化合物:
セフメタゾール: 抗菌活性が類似した別のβ-ラクタム系抗生物質です.
セフォキシチン: 同等の効力を有するセファマイシン系抗生物質です.
メロペネム: 代替としてよく使用されるカルバペネム系抗生物質です.
独自性: フロモキセフは、拡張スペクトルβ-ラクタマーゼに対する安定性と広域スペクトル活性を有しているため、ユニークです . 他のβ-ラクタム系抗生物質とは異なり、フロモキセフは、嫌気性菌を含むグラム陽性菌とグラム陰性菌の両方に対して有効です .
生化学分析
Biochemical Properties
Flomoxef plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, this compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, this compound exhibits stability to β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to exhibit bactericidal activity against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae . This compound influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and division. This inhibition leads to cell lysis and death, effectively reducing the bacterial load in infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . This compound’s unique structure, with an oxygen substitution for sulfur and a 7-α-methoxy group in the cephalosporin core, contributes to its high antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at high concentrations . The stability of this compound in the presence of β-lactamases and its binding affinity to penicillin-binding proteins contribute to its sustained antibacterial activity over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for effective treatment of bacterial infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the antibacterial activity of this compound correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (fT>MIC) and the ratio of the area under the free drug concentration-time curve for a 24-hour period to the MIC (fAUC24/MIC) . Higher dosages of this compound have been associated with increased bactericidal activity, while lower dosages may result in reduced efficacy . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways of this compound involve its conversion to inactive metabolites, which are then eliminated from the body . The effects of this compound on metabolic flux and metabolite levels have been studied, indicating its role in altering bacterial metabolism and growth .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to penetrate well into tissues and body fluids, including the cerebrospinal fluid, making it effective for treating central nervous system infections . This compound interacts with transporters and binding proteins that facilitate its distribution within the body . Its localization and accumulation in infected tissues contribute to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial activity. This compound targets penicillin-binding proteins (PBPs) located in the bacterial cell membrane, inhibiting cell wall synthesis . This targeting is facilitated by specific binding interactions and post-translational modifications that direct this compound to the bacterial cell wall . The subcellular localization of this compound is critical for its function and effectiveness in treating bacterial infections .
準備方法
合成経路と反応条件: フロモキセフの調製には、いくつかの重要なステップが含まれます。 1つの方法は、フロモキセフ中間体を酸性化して反応液を得て、次に水洗、抽出、無菌濾過を行う方法です . 最終生成物は、溶媒析出結晶化ステップによって得られ、これは99.90%を超える純度を保証します .
工業生産方法: 工業的には、フロモキセフナトリウムは、フロモキセフ酸に炭酸水素ナトリウム溶液を加え、0〜10℃で撹拌し、反応溶液のpH値が4.2〜5.2になるまで行います . 次に、溶液を抽出し、脱色し、ろ過して、純度が99%以上のフロモキセフナトリウムを得ます .
化学反応の分析
反応の種類: フロモキセフは、次のようなさまざまな化学反応を起こします。
酸化: フロモキセフは、特定の条件下で酸化され得ますが、この詳細な研究は限られています。
還元: フロモキセフの場合、還元反応はあまり一般的ではありません。
置換: フロモキセフは、特に側鎖を含む置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 通常、過酸化水素などの酸化剤を使用します。
置換: ハロゲンや他の求核剤などの試薬を使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、置換反応は、修飾された側鎖を持つさまざまな誘導体を生成する可能性があります。
4. 科学研究への応用
フロモキセフは、いくつかの科学研究への応用があります。
化学: β-ラクタム系抗生物質を研究するためのモデル化合物として使用されます。
生物学: 細菌の細胞壁合成への影響について調査されています。
科学的研究の応用
Flomoxef has several scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Used to treat infections caused by extended-spectrum β-lactamase-producing bacteria.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
類似化合物との比較
Cefmetazole: Another β-lactam antibiotic with similar antibacterial activity.
Cefoxitin: A cephamycin antibiotic with comparable efficacy.
Meropenem: A carbapenem antibiotic often used as an alternative.
Uniqueness: Flomoxef is unique due to its stability against extended-spectrum β-lactamases and its broad-spectrum activity . Unlike some other β-lactam antibiotics, this compound is effective against both Gram-positive and Gram-negative bacteria, including anaerobes .
特性
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBTBZOWWGKMK-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048845 | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-00-6 | |
| Record name | Flomoxef | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99665-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flomoxef [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flomoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOMOXEF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flomoxef exert its antibacterial effect?
A: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , ] By binding to these enzymes, this compound disrupts peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What are the structural features of this compound?
A: this compound is characterized by its oxacephem core structure, distinguished by an oxygen atom replacing the sulfur atom found in traditional cephalosporins. [, ] It also possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) side chain at the 3'-position and a difluoromethylthioacetamide group at the 7β-position. []
Q3: How is this compound absorbed and distributed in the body?
A: this compound is administered intravenously or intramuscularly and exhibits good tissue penetration. [, ] Studies have shown its distribution into various tissues, including liver, bone, and middle ear mucosa. [, , ]
Q4: What is the primary route of elimination for this compound?
A: this compound is primarily excreted unchanged through the kidneys. [] This makes dosage adjustments necessary in patients with impaired renal function. [, ]
Q5: How do the pharmacokinetic properties of this compound change in elderly patients?
A: Elderly patients tend to exhibit prolonged this compound half-life, lowered clearance, and elevated area under the curve compared to younger individuals. [] This suggests slower metabolism and elimination in the elderly.
Q6: Is this compound effective against extended-spectrum β-lactamase (ESBL)-producing bacteria?
A: this compound has shown promising in vitro and in vivo activity against some ESBL-producing Enterobacteriaceae, particularly those carrying CTX-M-type ESBLs. [, , , , ] This makes it a potential alternative to carbapenems in specific clinical settings.
Q7: What types of infections has this compound been studied in?
A: this compound has been investigated in various infections, including bloodstream infections, urinary tract infections, surgical site infections, and neonatal sepsis. [, , , , , , ]
Q8: Are there any advantages to using this compound over other antibiotics, such as carbapenems?
A: In certain settings, this compound presents potential advantages as a carbapenem-sparing agent, particularly for infections caused by susceptible ESBL-producing bacteria. [, , ] Additionally, unlike some other β-lactams, this compound has not been associated with significant hemostatic defects. []
Q9: What are the known mechanisms of resistance to this compound?
A: Resistance to this compound can emerge through various mechanisms, including the production of certain β-lactamases (e.g., metallo-β-lactamases, AmpC β-lactamases), porin mutations leading to reduced permeability, and overexpression of efflux pumps. [, , ]
Q10: Is there a risk of developing cross-resistance between this compound and other antibiotics?
A: Yes, cross-resistance between this compound and other β-lactam antibiotics, particularly those with similar mechanisms of action, is possible. [, ] This highlights the importance of susceptibility testing before initiating treatment.
Q11: Are there specific patient populations where this compound use warrants caution?
A: Caution is advised when administering this compound to patients with a history of hypersensitivity to β-lactam antibiotics or those with pre-existing liver dysfunction. [, ]
Q12: Are there ongoing studies exploring novel this compound combinations?
A: Yes, ongoing research investigates the efficacy of this compound in combination with other antibiotics, such as fosfomycin and amikacin, for treating neonatal sepsis in resource-limited settings. [, , ] These combinations aim to address the rising threat of multidrug-resistant bacteria.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


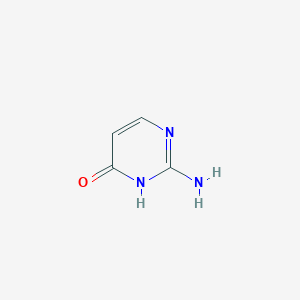
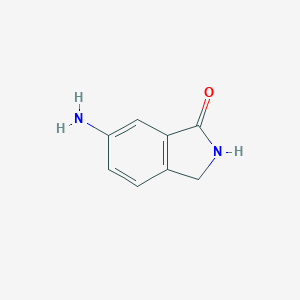
![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)
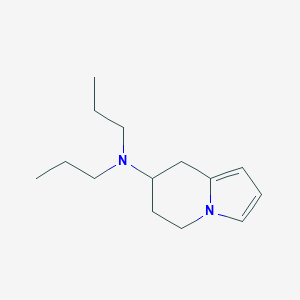
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
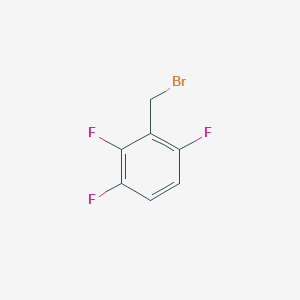
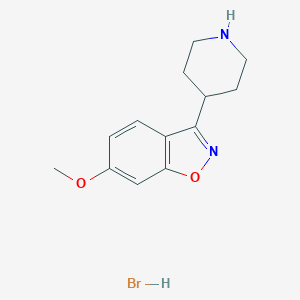
![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
